3,3'-Dithiodipropionsäure

Übersicht

Beschreibung

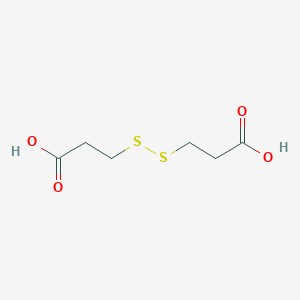

Dithiodipropionic acid, also known as 3,3’-dithiodipropionic acid, is an organic compound with the molecular formula C6H10O4S2. It is characterized by the presence of two carboxylic acid groups and a disulfide bond. This compound is commonly used as a capping agent to introduce charge on the surface of gold nanoparticles .

Wissenschaftliche Forschungsanwendungen

Dithiodipropionsäure hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Industrie: Wird bei der Herstellung von Polythioestern und als Antioxidans in Polymerformulierungen verwendet.

5. Wirkmechanismus

Der primäre Wirkmechanismus der Dithiodipropionsäure beinhaltet die Bildung und Spaltung von Disulfidbindungen. Diese Eigenschaft wird in verschiedenen Anwendungen genutzt, wie z. B. der Stabilisierung von Gold-Nanopartikeln und der Bildung von vernetzten Netzwerken in Polymeren. Die Disulfidbindung kann unter reduzierenden Bedingungen gespalten werden, wodurch die aktiven Thiolgruppen freigesetzt werden .

Ähnliche Verbindungen:

3,3’-Thiodipropionsäure: Ähnliche Struktur, jedoch mit einer Thioetherbindung anstelle einer Disulfidbindung.

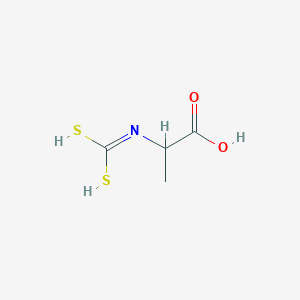

3-Mercaptopropionsäure: Die reduzierte Form der Dithiodipropionsäure, die Thiolgruppen anstelle einer Disulfidbindung enthält.

Einzigartigkeit: Dithiodipropionsäure ist aufgrund ihrer Disulfidbindung einzigartig, die ihr eine ausgeprägte chemische Reaktivität und Stabilität verleiht. Dies macht sie besonders nützlich in Anwendungen, die eine reversible kovalente Bindung erfordern, wie z. B. in Wirkstoffabgabesystemen und Nanopartikelstabilisierung .

Wirkmechanismus

Target of Action

The primary target of 3,3’-Dithiodipropionic acid (DTPA) is the polysulfides present in the electrolyte of lithium-sulfur (Li-S) batteries . These polysulfides play a crucial role in the functioning of Li-S batteries, which are high-energy-density energy storage devices .

Mode of Action

DTPA, when used as an electrolyte additive in Li-S batteries, interacts quickly with the polysulfides scattered in the electrolyte . This interaction facilitates the conversion of long-chain polysulfides to Li2S2 and Li2S . By doing so, DTPA lessens the shuttle effect of long-chain polysulfides towards the anode, thereby improving the redox kinetics and the usage of active materials .

Biochemical Pathways

The degradation pathway of DTPA involves its reduction to 3-mercaptopropionate (3-MP), which is then dioxygenated to 3-sulfinopropionate (3SP) . After CoA ligation, the sulfino group is cleaved to form propionyl-CoA . This pathway is carried out by certain bacteria like Variovorax paradoxus and Advenella mimigardefordensis DPN7 .

Result of Action

The action of DTPA results in enhanced electrochemical performance of Li-S batteries . With the addition of DTPA, the capacities of these batteries increase to 1093.4 mA·h/g for the initial cycle and 714.8 mA·h/g after 250 cycles at 0.5 C (DTPA concentration is 1.5 wt.%) . Also, DTPA-containing batteries exhibit higher electrochemical stability, with a capacity retention rate of 57.5% relative to 0.1 C at 2 C .

Action Environment

The action of DTPA is influenced by environmental factors such as the presence of polysulfides in the electrolyte and the conditions within the Li-S batteries . The concentration of DTPA in the electrolyte also affects its efficacy . As for stability, DTPA is stored in a cool, dry, and well-ventilated place . It should be kept away from heat sources and oxidizing agents .

Biochemische Analyse

Biochemical Properties

It is known that the compound can interact with polysulfides scattered in the electrolyte, facilitating the conversion of long-chain polysulfides . This interaction suggests that 3,3’-Dithiodipropionic acid may interact with enzymes, proteins, and other biomolecules involved in polysulfide metabolism.

Cellular Effects

It has been reported that the bacterium Variovorax paradoxus TBEA6 strain can use 3,3’-Dithiodipropionic acid as a single source of carbon and energy . This suggests that the compound may have significant effects on cellular metabolism and function in certain organisms.

Molecular Mechanism

The precise molecular mechanism of action of 3,3’-Dithiodipropionic acid remains elusive. It is hypothesized that the sulfur atoms within the compound function as electron-withdrawing groups, consequently leading to the formation of a resonance-stabilized carbanion—a negatively charged carbon-containing molecule .

Temporal Effects in Laboratory Settings

In laboratory settings, 3,3’-Dithiodipropionic acid has been shown to enhance the electrochemical performance of lithium-sulfur batteries. The compound can quickly interact with the polysulfides scattered in the electrolyte, facilitating the conversion of long-chain polysulfides to Li2S2 and Li2S . This effect is observed over time, with capacities of 1093.4 mA·h/g for the initial cycle and 714.8 mA·h/g after 250 cycles at 0.5 C .

Metabolic Pathways

3,3’-Dithiodipropionic acid is involved in the metabolic pathway of the bacterium Variovorax paradoxus . This bacterium can use 3,3’-Dithiodipropionic acid as a single source of carbon and energy . The specific enzymes or cofactors that 3,3’-Dithiodipropionic acid interacts with in this metabolic pathway are not yet identified.

Transport and Distribution

It has been reported that the bacterium Variovorax paradoxus TBEA6 strain can transport 3,3’-Dithiodipropionic acid into its cells . The specific transporters or binding proteins that 3,3’-Dithiodipropionic acid interacts with are not yet identified.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Dithiodipropionsäure kann durch Oxidation von 3-Mercaptopropionsäure synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung eines Oxidationsmittels wie Wasserstoffperoxid oder Jod in einem wässrigen Medium. Die Reaktionsbedingungen umfassen die Aufrechterhaltung einer kontrollierten Temperatur und eines pH-Werts, um die Bildung der Disulfidbindung zu gewährleisten .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird Dithiodipropionsäure durch einen ähnlichen Oxidationsprozess, jedoch in größerem Maßstab, hergestellt. Die Reaktion wird in großen Reaktoren durchgeführt, wobei Temperatur, pH-Wert und Reaktantenkonzentrationen präzise gesteuert werden, um die Ausbeute und Reinheit zu maximieren .

Arten von Reaktionen:

Oxidation: Dithiodipropionsäure kann einer weiteren Oxidation unterzogen werden, um Sulfonsäuren zu bilden.

Reduktion: Die Disulfidbindung in Dithiodipropionsäure kann reduziert werden, um 3-Mercaptopropionsäure zu bilden.

Substitution: Die Carbonsäuregruppen können an Veresterungsreaktionen teilnehmen, um Ester zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid, Jod.

Reduktion: Dithiothreitol, Natriumborhydrid.

Substitution: Alkohole in Gegenwart von Säurekatalysatoren.

Wichtigste gebildete Produkte:

Oxidation: Sulfonsäuren.

Reduktion: 3-Mercaptopropionsäure.

Substitution: Ester der Dithiodipropionsäure

Vergleich Mit ähnlichen Verbindungen

3,3’-Thiodipropionic acid: Similar structure but with a thioether linkage instead of a disulfide bond.

3-Mercaptopropionic acid: The reduced form of dithiodipropionic acid, containing thiol groups instead of a disulfide bond.

Uniqueness: Dithiodipropionic acid is unique due to its disulfide bond, which imparts distinct chemical reactivity and stability. This makes it particularly useful in applications requiring reversible covalent bonding, such as in drug delivery systems and nanoparticle stabilization .

Eigenschaften

IUPAC Name |

3-(2-carboxyethyldisulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4S2/c7-5(8)1-3-11-12-4-2-6(9)10/h1-4H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCLSOMLVSHPPFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSSCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0032998 | |

| Record name | 3,3'-Dithiodipropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Other Solid, Powder with a stench; [Alfa Aesar MSDS] | |

| Record name | Propanoic acid, 3,3'-dithiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3'-Dithiodipropionic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10975 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1119-62-6, 4775-93-3 | |

| Record name | 3,3′-Dithiodipropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-Dithiodipropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta'-Dithiodilactic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004775933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-Dithiodipropionic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18841 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 3,3'-dithiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3'-Dithiodipropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-dithiobispropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.986 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3'-DITHIODIPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42OP5B2NI6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol](/img/structure/B119340.png)

![(Z)-N-[(tert-Butyloxy)carbonyl]-2-buten-1-amine](/img/structure/B119350.png)